molecular formula C14H10O4 B10842689 3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one

3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B10842689
M. Wt: 242.23 g/mol
InChI Key: JVSYWKIVBHXUKB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a hydroxybenzaldehyde with a suitable diketone in the presence of a base, followed by cyclization to form the chromenone ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like piperidine or pyridine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and catalyst concentration. Purification steps such as recrystallization or column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in the treatment of neurodegenerative diseases due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

3,8-dihydroxy-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O4/c1-7-12(16)5-4-10-9-3-2-8(15)6-11(9)14(17)18-13(7)10/h2-6,15-16H,1H3

InChI Key

JVSYWKIVBHXUKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)O)O

Origin of Product

United States

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